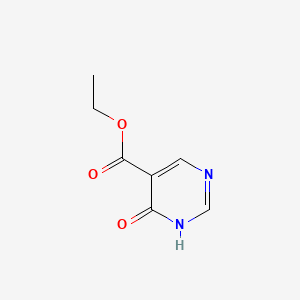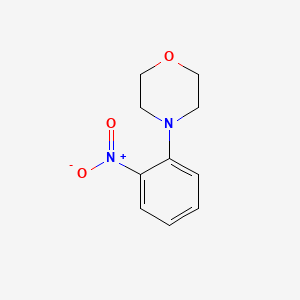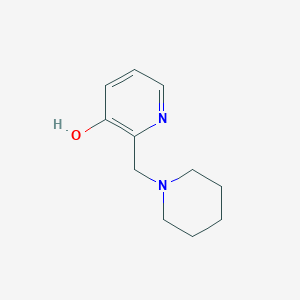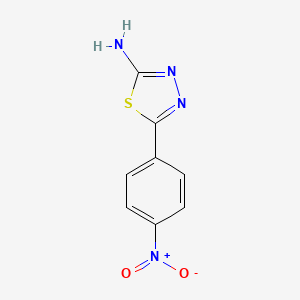
2-氰基苯甲酰氯
概述
描述
2-Cyanobenzoyl chloride is an aromatic organic compound with the chemical formula C₈H₄ClNO. It is a white to almost white crystalline solid at room temperature. This compound is primarily used as a building block in organic synthesis, particularly for the preparation of substituted aromatic ketones and amides .
科学研究应用
2-Cyanobenzoyl chloride is widely used in scientific research due to its versatility as a synthetic intermediate. Some of its applications include:
Chemistry: Used in the synthesis of various substituted aromatic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the preparation of biologically active molecules and enzyme inhibitors.
Medicine: Utilized in the development of drug candidates and medicinal chemistry research.
Industry: Applied in the production of specialty chemicals and materials.
生化分析
Biochemical Properties
2-Cyanobenzoyl chloride plays a crucial role in biochemical reactions, particularly in the synthesis of various organic compounds. It interacts with enzymes, proteins, and other biomolecules through its reactive chloride group. This interaction often leads to the formation of amides, esters, and other derivatives. For instance, 2-Cyanobenzoyl chloride can react with amines to form amides, which are essential in peptide synthesis. The compound’s ability to form stable bonds with biomolecules makes it valuable in biochemical research and drug development .
Cellular Effects
2-Cyanobenzoyl chloride has notable effects on various types of cells and cellular processes. It influences cell function by modifying proteins and enzymes through acylation reactions. These modifications can impact cell signaling pathways, gene expression, and cellular metabolism. For example, the acylation of proteins by 2-Cyanobenzoyl chloride can alter their activity, stability, and interactions with other cellular components. This compound’s ability to modify cellular proteins makes it a useful tool in studying cellular processes and developing therapeutic agents .
Molecular Mechanism
The molecular mechanism of 2-Cyanobenzoyl chloride involves its reactive chloride group, which can form covalent bonds with nucleophilic sites on biomolecules. This reactivity allows it to acylate proteins, enzymes, and other biomolecules, leading to changes in their function. For instance, the acylation of enzymes by 2-Cyanobenzoyl chloride can result in enzyme inhibition or activation, depending on the specific enzyme and the site of modification. Additionally, this compound can influence gene expression by modifying transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Cyanobenzoyl chloride can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can hydrolyze in the presence of water, leading to the formation of 2-cyanobenzoic acid and hydrochloric acid. This degradation can affect its long-term impact on cellular function. In in vitro and in vivo studies, the temporal effects of 2-Cyanobenzoyl chloride are monitored to understand its stability and potential long-term effects on cells and tissues .
Dosage Effects in Animal Models
The effects of 2-Cyanobenzoyl chloride vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant biochemical and physiological changes. In animal studies, threshold effects are observed, where a certain dosage is required to elicit a measurable response. At high doses, 2-Cyanobenzoyl chloride can exhibit toxic or adverse effects, such as cellular damage and disruption of metabolic processes. These dosage-dependent effects are crucial for determining the compound’s safety and efficacy in therapeutic applications .
Metabolic Pathways
2-Cyanobenzoyl chloride is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound undergoes phase I metabolism, which includes oxidation, reduction, and hydrolysis reactions. These reactions convert 2-Cyanobenzoyl chloride into more polar metabolites, facilitating its excretion from the body. Additionally, the compound can influence metabolic flux and metabolite levels by modifying key enzymes involved in metabolic pathways .
Transport and Distribution
Within cells and tissues, 2-Cyanobenzoyl chloride is transported and distributed through interactions with transporters and binding proteins. These interactions determine the compound’s localization and accumulation in specific cellular compartments. For example, 2-Cyanobenzoyl chloride may bind to transport proteins that facilitate its entry into cells and its distribution to target sites. Understanding the transport and distribution of this compound is essential for optimizing its use in biochemical research and therapeutic applications .
Subcellular Localization
The subcellular localization of 2-Cyanobenzoyl chloride is influenced by its chemical properties and interactions with cellular components. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For instance, 2-Cyanobenzoyl chloride may localize to the endoplasmic reticulum or mitochondria, where it can exert its biochemical effects. Studying the subcellular localization of this compound provides insights into its mechanisms of action and potential therapeutic applications .
准备方法
Synthetic Routes and Reaction Conditions
2-Cyanobenzoyl chloride can be synthesized through various methods. One common method involves the reaction of 2-cyanobenzoic acid with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in the presence of a catalytic amount of dimethylformamide (DMF). The reaction typically proceeds at room temperature and yields 2-cyanobenzoyl chloride .
Industrial Production Methods
In industrial settings, the production of 2-cyanobenzoyl chloride often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process generally includes the use of thionyl chloride or oxalyl chloride as chlorinating agents, with careful control of temperature and reaction time to maximize efficiency .
化学反应分析
Types of Reactions
2-Cyanobenzoyl chloride undergoes several types of chemical reactions, including:
Nucleophilic Acylation: The electrophilic carbonyl chloride reacts with nucleophiles to form substituted aromatic ketones or amides.
Hydrolysis: In the presence of water, 2-cyanobenzoyl chloride hydrolyzes to form 2-cyanobenzoic acid and hydrochloric acid.
Friedel-Crafts Acylation: This reaction utilizes Lewis acids to acylate aromatic rings, introducing the 2-cyanobenzoyl group onto aromatic rings.
Common Reagents and Conditions
Nucleophilic Acylation: Common nucleophiles include alcohols, amines, and thiols. The reaction is typically carried out in an inert solvent such as dichloromethane at room temperature.
Hydrolysis: This reaction occurs readily in the presence of water, often at room temperature.
Friedel-Crafts Acylation: Lewis acids such as aluminum chloride (AlCl₃) are commonly used as catalysts, with the reaction conducted under anhydrous conditions.
Major Products
Nucleophilic Acylation: Substituted aromatic ketones or amides.
Hydrolysis: 2-Cyanobenzoic acid and hydrochloric acid.
Friedel-Crafts Acylation: Aromatic compounds with the 2-cyanobenzoyl group attached.
作用机制
The mechanism of action of 2-cyanobenzoyl chloride primarily involves its reactivity as an acylating agent. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with nucleophiles, leading to the formation of various substituted aromatic compounds. The electron-withdrawing effects of the cyano and chlorine groups further enhance its reactivity.
相似化合物的比较
2-Cyanobenzoyl chloride can be compared with other similar compounds such as:
Benzoyl chloride: Lacks the cyano group, making it less reactive in certain nucleophilic acylation reactions.
4-Cyanobenzoyl chloride: Similar structure but with the cyano group in the para position, which can affect its reactivity and the types of products formed.
2-Chlorobenzoyl chloride: Lacks the cyano group, resulting in different reactivity and applications.
The presence of both the cyano and chlorine groups in 2-cyanobenzoyl chloride makes it unique in terms of its reactivity and the types of reactions it can undergo .
属性
IUPAC Name |
2-cyanobenzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClNO/c9-8(11)7-4-2-1-3-6(7)5-10/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STNAQENUCOFEKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10182003 | |
| Record name | 2-Cyanobenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10182003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27611-63-8 | |
| Record name | 2-Cyanobenzoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27611-63-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Cyanobenzoyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027611638 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Cyanobenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10182003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-cyanobenzoyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.142 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-{[(4-Chlorophenyl)sulfanyl]methyl}phenylamine](/img/structure/B1295148.png)








![1,3-Dimethyl-1h-pyrrolo[2,3-d]pyrimidine-2,4(3h,7h)-dione](/img/structure/B1295159.png)

